2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-methyl-4-phenyl-1H-pyrimidin-6-one
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Overview
Description
2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-methyl-4-phenyl-1H-pyrimidin-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as a pyrimidinone derivative and has been synthesized using a variety of methods.
Mechanism of Action
The mechanism of action of 2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-methyl-4-phenyl-1H-pyrimidin-6-one is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been reported to modulate the expression of certain genes that are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits high selectivity towards cancer cells, while having minimal effects on normal cells. This compound has also been found to reduce the production of pro-inflammatory cytokines, which could be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-methyl-4-phenyl-1H-pyrimidin-6-one in lab experiments is its high selectivity towards cancer cells. This makes it a useful tool for studying the mechanisms of cancer development and for developing new cancer therapies. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-methyl-4-phenyl-1H-pyrimidin-6-one. One potential direction is the development of new drug delivery systems that can improve the solubility and bioavailability of this compound. Another direction is the investigation of the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.
Synthesis Methods
The most common method used for the synthesis of 2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-methyl-4-phenyl-1H-pyrimidin-6-one involves the reaction of 2,4-dichloro-5-methylpyrimidine with 2-(2,2-difluoroethoxy)ethylthiol in the presence of a base such as potassium carbonate. The resulting intermediate is then further reacted with phenylacetic acid and acetic anhydride to yield the final product.
Scientific Research Applications
The pyrimidinone derivative has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported its ability to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic properties, which could be useful in the development of new drugs for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-methyl-4-phenyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O2S/c1-10-13(11-5-3-2-4-6-11)18-15(19-14(10)20)22-8-7-21-9-12(16)17/h2-6,12H,7-9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHBNXLGNMNJSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCCOCC(F)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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